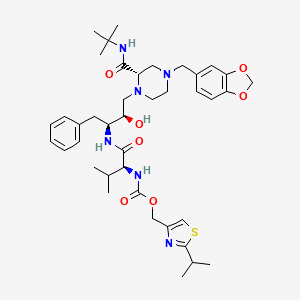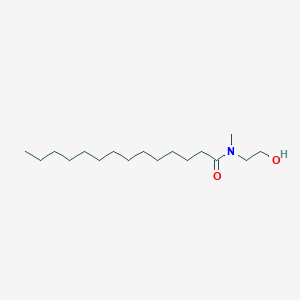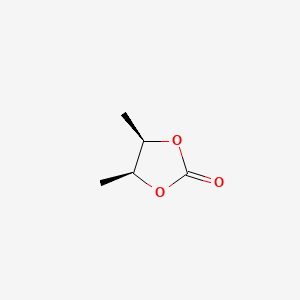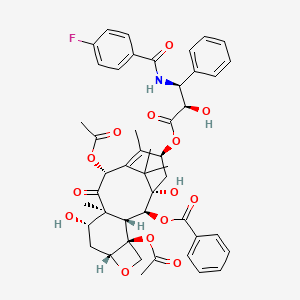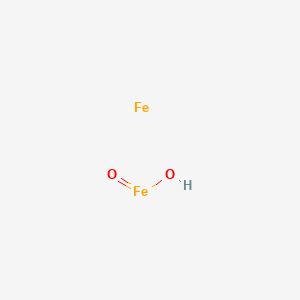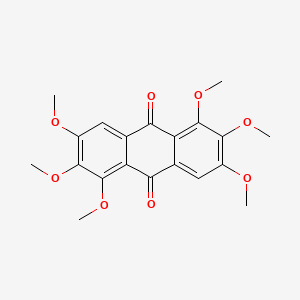
Golcadomide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Golcadomide hydrochloride is a novel, oral, small-molecule cereblon E3 ligase modulator (CELMoD) agent. It is designed to induce targeted degradation of specific transcription factors, such as Ikaros and Aiolos, which play crucial roles in the development of B-cell malignancies . This compound has shown promising efficacy and a manageable safety profile in patients with relapsed or refractory non-Hodgkin lymphoma .
Méthodes De Préparation
The synthesis of Golcadomide hydrochloride involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic routes and industrial production methods are proprietary and not publicly disclosed in detail. it typically involves organic synthesis techniques, purification processes, and stringent quality control measures to ensure the purity and efficacy of the final product .
Analyse Des Réactions Chimiques
Golcadomide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
Golcadomide hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the mechanisms of cereblon E3 ligase modulation and targeted protein degradation.
Biology: It helps in understanding the role of transcription factors like Ikaros and Aiolos in cellular processes and disease development.
Mécanisme D'action
Golcadomide hydrochloride exerts its effects by co-opting cereblon, a protein involved in the ubiquitin-proteasome system. This interaction leads to the targeted degradation of transcription factors Ikaros and Aiolos, which are crucial for B-cell malignancy development. By degrading these transcription factors, this compound inhibits the proliferation of malignant B-cells and induces apoptosis, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
Golcadomide hydrochloride is unique among cereblon E3 ligase modulators due to its specific targeting of Ikaros and Aiolos. Similar compounds include:
Lenalidomide: Another cereblon E3 ligase modulator used in the treatment of multiple myeloma and other hematologic malignancies.
Pomalidomide: A derivative of thalidomide with similar mechanisms of action, used in the treatment of multiple myeloma.
This compound stands out due to its specific targeting and degradation of Ikaros and Aiolos, making it a promising candidate for treating B-cell malignancies .
Propriétés
Numéro CAS |
2639939-36-7 |
|---|---|
Formule moléculaire |
C28H31ClFN5O5 |
Poids moléculaire |
572.0 g/mol |
Nom IUPAC |
2-[(3S)-2,6-dioxopiperidin-3-yl]-4-[[2-fluoro-4-[(3-morpholin-4-ylazetidin-1-yl)methyl]phenyl]methylamino]isoindole-1,3-dione;hydrochloride |
InChI |
InChI=1S/C28H30FN5O5.ClH/c29-21-12-17(14-32-15-19(16-32)33-8-10-39-11-9-33)4-5-18(21)13-30-22-3-1-2-20-25(22)28(38)34(27(20)37)23-6-7-24(35)31-26(23)36;/h1-5,12,19,23,30H,6-11,13-16H2,(H,31,35,36);1H/t23-;/m0./s1 |
Clé InChI |
GPLAJWRFGHEJAX-BQAIUKQQSA-N |
SMILES isomérique |
C1CC(=O)NC(=O)[C@H]1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |
SMILES canonique |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)NCC4=C(C=C(C=C4)CN5CC(C5)N6CCOCC6)F.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



